1-[3-(3-Bromophenyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(3-Bromophenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C14H11BrO It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-bromobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H5Br+CH3COClAlCl3C6H4(Br)COCH3+HCl
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Bromophenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-(3-Bromophenyl)benzoic acid.
Reduction: 1-[3-(3-Bromophenyl)phenyl]ethanol.
Substitution: 1-[3-(3-Methoxyphenyl)phenyl]ethan-1-one.
Scientific Research Applications
1-[3-(3-Bromophenyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[3-(3-Bromophenyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-[3-(3-Bromophenyl)phenyl]ethan-1-one can be compared with other similar compounds, such as:
3-Bromoacetophenone: Similar structure but lacks the additional phenyl ring.
3-(4-Bromophenyl)propan-1-one: Contains a propanone group instead of an ethanone group.
3-(4-Bromophenyl)-1-phenyl-2-propen-1-one: Contains a propenone group, introducing a double bond.
Uniqueness: this compound is unique due to the presence of both a bromine-substituted phenyl ring and an ethanone group, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H11BrO |
---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-[3-(3-bromophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H11BrO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 |
InChI Key |
NRKOUBFBSBWSDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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